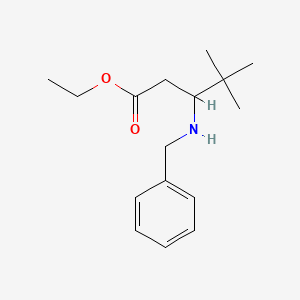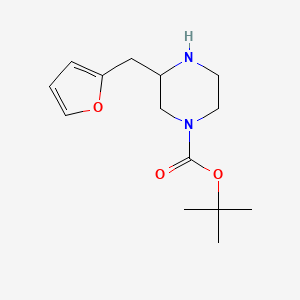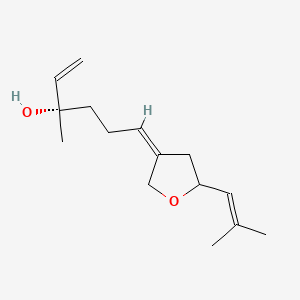
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds, an epoxy group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol typically involves multiple steps, including the formation of the epoxy group and the introduction of the double bonds. Common synthetic routes may involve the use of Grignard reagents, Wittig reactions, and epoxidation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and distillation, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group and double bonds may play a crucial role in its binding affinity and activity. The pathways involved could include modulation of signal transduction pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
(Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (Z)-3,11-dimethy-7-methylene-9,14-epoxy-1,6,10-dodecatrien-3-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3S,6Z)-3-methyl-6-[5-(2-methylprop-1-enyl)oxolan-3-ylidene]hex-1-en-3-ol |
InChI |
InChI=1S/C15H24O2/c1-5-15(4,16)8-6-7-13-10-14(17-11-13)9-12(2)3/h5,7,9,14,16H,1,6,8,10-11H2,2-4H3/b13-7-/t14?,15-/m1/s1 |
InChI Key |
YKZPUSGDQAOOKT-BYAULDSMSA-N |
Isomeric SMILES |
CC(=CC1C/C(=C/CC[C@@](C)(C=C)O)/CO1)C |
Canonical SMILES |
CC(=CC1CC(=CCCC(C)(C=C)O)CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
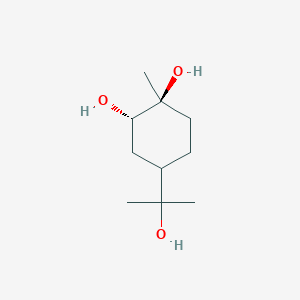
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)
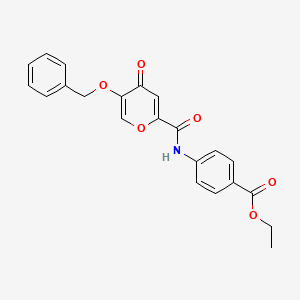
![(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B14868215.png)
![8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)

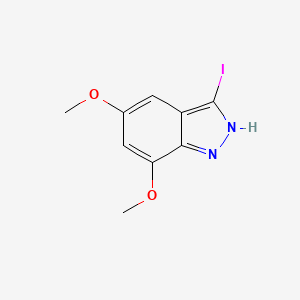
![1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868242.png)
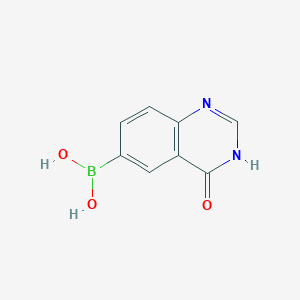
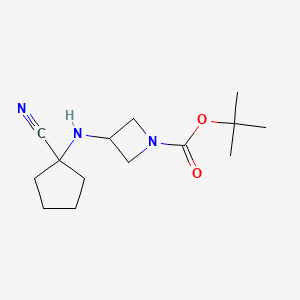
![3-(3,4-dimethoxyphenethyl)-8-methoxy-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14868260.png)
